molecular formula C5H5BClNO2 B1586372 2-Chloropyridine-3-boronic acid CAS No. 381248-04-0

2-Chloropyridine-3-boronic acid

Cat. No. B1586372
CAS RN: 381248-04-0
M. Wt: 157.36 g/mol
InChI Key: VRDAOVQZVXYRNH-UHFFFAOYSA-N
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Description

2-Chloropyridine-3-boronic acid (2-CPBA) is an important synthetic reagent used in the synthesis of various organic compounds. It is a versatile reagent that can be used in a variety of reactions and is widely used in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

Synthesis Applications

2-Chloropyridine-3-boronic acid plays a crucial role in organic synthesis, particularly in the formation of complex organic compounds. Smith et al. (2008) demonstrated its use in Suzuki Cross-Coupling reactions, leading to the production of highly functionalized heteroarylpyridine derivatives, a class of compounds with diverse applications in pharmaceuticals and materials science (Smith et al., 2008). Similarly, Daykin et al. (2010) described a method for synthesizing triheteroarylpyridine scaffolds using this compound, highlighting its versatility in creating structurally diverse organic molecules (Daykin et al., 2010).

Sensing Applications

Boronic acids, including derivatives like this compound, are instrumental in the development of chemosensors. Huang et al. (2012) discussed the role of boronic acid in creating sensors for carbohydrates, L-dopamine, and various ions, showcasing its significance in detecting biologically active substances (Huang et al., 2012). Lacina et al. (2014) also highlighted the use of boronic acids in sensing applications, particularly for biological labeling and protein manipulation (Lacina et al., 2014).

Catalysis and Material Science

Boronic acids have diverse applications in catalysis and material science. Hashimoto et al. (2015) reported a boronic acid catalysis method using 3-borono-BINOL, enabling highly enantioselective aza-Michael additions, a key reaction in organic synthesis (Hashimoto et al., 2015). In the field of materials, Sadu et al. (2017) explored the use of boronic acids in the synthesis of four-coordinate boron(III) complexes, relevant for applications in organic electronics and photonics (Sadu et al., 2017).

Biomedical Research

In biomedical research, boronic acid compounds, including this compound derivatives, are used for developing enzyme inhibitors and as antibody mimics. Yang et al. (2003) reviewed the use of boronic acid compounds in medicine, highlighting their potential in treating diseases like cancer and diabetes (Yang et al., 2003). Additionally, Cambre and Sumerlin (2011) discussed the biomedical applications of boronic acid polymers, emphasizing their role in HIV treatment and obesity management (Cambre & Sumerlin, 2011).

Mechanism of Action

Target of Action

It is known to be used as a reactant in the synthesis of various compounds , suggesting that its targets may vary depending on the specific reactions it is involved in.

Mode of Action

2-Chloropyridine-3-boronic acid is often used in Suzuki-Miyaura coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is known to undergo transmetalation with palladium (II) complexes . This process involves the transfer of the organoboron group from boron to palladium .

Biochemical Pathways

Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the synthesis of Et canthinone-3-carboxylates , arylmethylpyrrolidinylmethanols, amine derivatives , and arylazabicyclooctane derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions it participates in are known to be exceptionally mild and functional group tolerant .

properties

IUPAC Name

(2-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDAOVQZVXYRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376378
Record name (2-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

381248-04-0
Record name (2-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-3-boronic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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